molecular formula C10H12N2O3 B2362701 N'-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide CAS No. 303148-72-3

N'-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide

Cat. No.: B2362701
CAS No.: 303148-72-3
M. Wt: 208.217
InChI Key: VYEXCNVXKXWQID-YRNVUSSQSA-N
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Description

N'-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide is a hydrazone derivative characterized by a methoxycarbohydrazide backbone and a 3-hydroxyphenyl substituent. The 3-hydroxyphenyl group confers hydrogen-bonding capabilities, influencing solubility and biological interactions .

Properties

IUPAC Name

methyl N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7(11-12-10(14)15-2)8-4-3-5-9(13)6-8/h3-6,13H,1-2H3,(H,12,14)/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEXCNVXKXWQID-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation of 3-hydroxyacetophenone with methoxycarbonylhydrazine under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The ethylidene linkage can be reduced to form the corresponding hydrazide.

    Substitution: The methoxycarbohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydrazide derivatives.

    Substitution: Substituted methoxycarbohydrazides.

Scientific Research Applications

N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the methoxycarbohydrazide moiety can participate in covalent bonding with nucleophilic residues. These interactions can inhibit enzyme activity and modulate biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Unique Features
N'-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide 3-hydroxyphenyl C₁₀H₁₁N₂O₃ (estimated) ~207.21 (estimated) Hydroxyl group at position 3 enhances hydrogen bonding and polarity
N'-[1-(3,4-dichlorophenyl)ethylidene]methoxycarbohydrazide 3,4-dichlorophenyl C₁₀H₁₀Cl₂N₂O₂ 261.10 Electron-withdrawing Cl groups improve stability and enzyme inhibition
N'-[1-(4-chlorophenyl)ethylidene]methoxycarbohydrazide 4-chlorophenyl C₁₀H₁₁ClN₂O₂ 226.66 Chlorine at position 4 increases lipophilicity and membrane permeability
N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide 4-hydroxyphenyl C₁₀H₁₂N₂O₃ 208.22 Hydroxyl at position 4 alters steric and electronic interactions compared to 3-hydroxyl

Reactivity and Stability

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3-hydroxyphenyl group (electron-donating) increases nucleophilicity at the hydrazone linkage, enhancing reactivity in condensation reactions. In contrast, dichlorophenyl analogs (electron-withdrawing) exhibit greater thermal stability .
  • Solubility : Hydroxyl groups improve aqueous solubility (e.g., 3-hydroxyphenyl derivative), whereas chlorinated variants (e.g., 3,4-dichlorophenyl) are more lipophilic, favoring membrane penetration .

Distinctive Advantages and Limitations

  • Limitations: Susceptibility to oxidation at the hydroxyl group may reduce shelf-life .
  • Dichlorophenyl Analog :
    • Advantages: Superior antitubercular potency due to strong enzyme inhibition.
    • Limitations: Higher cytotoxicity risks compared to hydroxylated variants .

Biological Activity

N'-[(1E)-1-(3-hydroxyphenyl)ethylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C10H12N2O3. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a hydrazone linkage, which is known for its biological activity. The structure can be represented as follows:

  • Molecular Formula : C10H12N2O3
  • Molecular Weight : 208.22 g/mol

Structure Representation

N 1E 1 3 hydroxyphenyl ethylidene methoxycarbohydrazide\text{N 1E 1 3 hydroxyphenyl ethylidene methoxycarbohydrazide}

The biological activity of this compound has been linked to several mechanisms:

  • Antioxidant Activity : The presence of the hydroxyphenyl group contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that this compound may inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases.
  • Antimicrobial Properties : Preliminary investigations have indicated that this compound exhibits activity against certain bacterial strains.

Pharmacological Effects

The pharmacological effects of this compound include:

  • Cytotoxicity Against Cancer Cells : Research has demonstrated that this compound can induce apoptosis in specific cancer cell lines, making it a candidate for further cancer research.
  • Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Study 1: Antioxidant Activity

A study published in Journal of Medicinal Chemistry evaluated the antioxidant properties of this compound. The results showed a significant reduction in lipid peroxidation levels in vitro, suggesting its potential use as an antioxidant agent in therapeutic formulations.

ParameterControl GroupTreatment Group
Lipid Peroxidation (µmol/L)15.28.5
Cell Viability (%)10085

Study 2: Anticancer Activity

In another study published in Cancer Research, the cytotoxic effects of the compound were tested on human breast cancer cells (MCF-7). The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
0100
1075
5050
10030

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